



QPX7728 methoxy acetoxy methyl ester experimental protocol

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Compound of Interest		
Compound Name:	QPX7728 methoxy acetoxy methy ester	
Cat. No.:	B12425265	Get Quote

Application Notes and Protocols for QPX7728

Introduction

QPX7728, also known as xeruborbactam, is a novel, ultra-broad-spectrum β -lactamase inhibitor (BLI) belonging to the cyclic boronic acid class.[1][2] It is distinguished by its potent inhibitory activity against a wide array of both serine- β -lactamases (Classes A, C, and D) and metallo- β -lactamases (MBLs, Class B).[3][4][5] This positions QPX7728 as a promising agent to be used in combination with β -lactam antibiotics to combat infections caused by multidrugresistant Gram-negative bacteria, such as carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][6] QPX7728 is under development for both intravenous and oral administration.[7][8]

Mechanism of Action

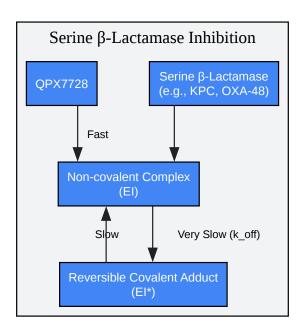
QPX7728 exhibits a dual mechanism for β-lactamase inhibition:

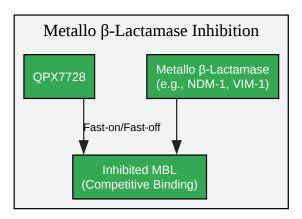
• Serine β-Lactamases (Classes A, C, D): It acts through a two-step, slow tight-binding mechanism. Initially, a non-covalent complex is formed, which then proceeds to a reversible covalent interaction where the boron atom of QPX7728 binds to the catalytic serine residue in the active site of the enzyme.[3] This covalent complex is stable, with residence times ranging from minutes to several hours, effectively inactivating the enzyme.[4]



 Metallo β-Lactamases (Class B): For MBLs like NDM, VIM, and IMP, QPX7728 acts as a competitive inhibitor with fast-on/fast-off kinetics.[4]

This ultra-broad spectrum of activity allows QPX7728 to restore the efficacy of various β -lactam partners against a wide range of resistant pathogens.[4]





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Caption: Mechanism of QPX7728 inhibition on serine and metallo-β-lactamases.

Experimental Protocols

Protocol 1: Determination of β -Lactamase Inhibitory Potency (IC₅₀)

This protocol outlines the biochemical assay to determine the 50% inhibitory concentration (IC₅₀) of QPX7728 against purified β -lactamase enzymes.

Materials:

Purified β-lactamase enzymes (e.g., KPC-2, CTX-M-15, OXA-48, NDM-1, VIM-1)[3]



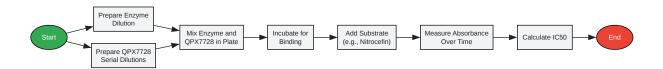
- QPX7728 stock solution (in DMSO or appropriate buffer)
- Substrate solution (e.g., nitrocefin for serine β-lactamases, imipenem for MBLs)[3]
- Assay buffer (e.g., phosphate buffer with appropriate salts)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Enzyme Preparation: Dilute the purified β-lactamase enzyme in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis.
- Inhibitor Preparation: Prepare serial dilutions of QPX7728 in the assay buffer.
- Assay Reaction:
 - Add a fixed volume of the diluted enzyme to each well of a 96-well plate.
 - Add an equal volume of the serially diluted QPX7728 solution to the wells. Include a control with buffer only (no inhibitor).
 - Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for binding.
- Substrate Addition: Initiate the reaction by adding the substrate solution to each well.
- Data Acquisition: Immediately measure the change in absorbance over time using a spectrophotometer at the appropriate wavelength (e.g., 486 nm for nitrocefin).
- Data Analysis:
 - Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.
 - Plot the percentage of inhibition versus the logarithm of the QPX7728 concentration.



 Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.



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Caption: Workflow for determining the IC₅₀ of QPX7728 against β-lactamases.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a β -lactam antibiotic in combination with a fixed concentration of QPX7728.

Materials:

- Bacterial isolates (e.g., K. pneumoniae, P. aeruginosa, A. baumannii)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- β-lactam antibiotic stock solution
- · QPX7728 stock solution
- 96-well microtiter plates
- Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

• Plate Preparation:



- Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB across the rows of a 96-well plate.
- To each well, add QPX7728 to achieve a fixed final concentration (e.g., 4 or 8 μg/mL).[9]
 [10] A parallel plate without QPX7728 should be prepared as a control.
- Inoculation: Add the standardized bacterial inoculum to each well.
- Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.
- MIC Determination: The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
- Data Interpretation: Compare the MIC of the β-lactam alone to the MIC in combination with QPX7728 to determine the potentiation effect.

Protocol 3: In Vivo Efficacy - Neutropenic Mouse Thigh Infection Model

This protocol details the evaluation of QPX7728's in vivo efficacy in combination with a β -lactam antibiotic against a target pathogen.[1]

Materials:

- Female ICR mice (or similar strain)
- Cyclophosphamide for inducing neutropenia
- Carbapenem-resistant bacterial strain (e.g., K. pneumoniae)
- β-lactam antibiotic for injection
- QPX7728 for injection
- Saline solution
- Thigh homogenizer



Procedure:

- Induce Neutropenia: Administer cyclophosphamide intraperitoneally on day -4 and day -1 prior to infection to render the mice neutropenic.
- Infection: On day 0, inject a standardized inoculum of the bacterial strain (~10⁶⁻⁷ CFU) into the posterior thigh muscle of each mouse.
- Treatment Initiation: Two hours post-infection, begin treatment. Administer the β-lactam antibiotic and QPX7728 subcutaneously or via the desired route. Dosing regimens can vary, for example, QPX7728 at 12.5, 25, or 50 mg/kg every 2 hours for 24 hours.[1]
- Control Groups: Include groups treated with vehicle (saline), the β-lactam alone, and QPX7728 alone. A 0-hour control group is sacrificed just before treatment to determine the initial bacterial load.
- Endpoint: At 24 hours post-treatment initiation, euthanize the mice.
- Bacterial Load Determination: Aseptically remove the thighs, homogenize the tissue in saline, and perform serial dilutions for quantitative culture on appropriate agar plates.
- Data Analysis: Calculate the change in bacterial load (log10 CFU/thigh) over the 24-hour period for each treatment group compared to the 0-hour control. Efficacy is demonstrated by a significant reduction in bacterial count in the combination therapy group.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency (IC₅₀) of QPX7728 Against Key β-Lactamases



Enzyme Class	Enzyme	QPX7728 IC50 (nM)
Class A	KPC-2	2.9 ± 0.4
CTX-M-15	1 - 3	
Class C	P99	22 ± 8
Class D	OXA-48	~50 (residence time)
OXA-23	1 - 2	
OXA-24/40	1 - 2	_
OXA-58	1 - 2	_
Class B (MBL)	NDM-1	55 ± 25
VIM-1	14 ± 4	
IMP-1	610 ± 70	_
Data compiled from multiple sources.[3][4]		_

Table 2: Potentiation of Meropenem Activity by QPX7728

Against Carbapenem-Resistant A. baumannii (CRAB)

Treatment	Meropenem MIC ₅₀ (μg/mL)	Meropenem MIC ₉₀ (μg/mL)
Meropenem alone	64	>64
Meropenem + 4 μg/mL QPX7728	N/A	8
Meropenem + 8 μg/mL QPX7728	N/A	4
Data from a panel of 275 clinical CRAB isolates.[9][10]		



Table 3: In Vivo Efficacy of QPX7728 with Partner β-

Lactams in Mouse Thigh Model

Pathogen	Partner β-Lactam	QPX7728 Dose (mg/kg, q2h)	24h Change in Bacterial Load (log ₁₀ CFU)
Carbapenem- Resistant K. pneumoniae	Aztreonam	12.5, 25, or 50	Bacterial Killing
Biapenem	12.5, 25, or 50	Bacterial Killing	_
Cefepime	12.5, 25, or 50	Bacterial Killing	_
Ceftazidime	12.5, 25, or 50	Bacterial Killing	_
Ceftolozane	12.5, 25, or 50	Bacterial Killing	_
Meropenem	12.5, 25, or 50	Bacterial Killing	_

In all cases, β-lactams

alone were

bacteriostatic or

allowed for growth,

while the combination

resulted in bacterial

killing.[1]

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